

# 3-Aminomethyl-1-N-Cbz-piperidine chemical properties

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## Compound of Interest

Compound Name: 3-Aminomethyl-1-N-Cbz-piperidine

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An In-depth Technical Guide to **3-Aminomethyl-1-N-Cbz-piperidine**

## Introduction

Benzyl 3-(aminomethyl)piperidine-1-carboxylate, commonly referred to as **3-Aminomethyl-1-N-Cbz-piperidine**, is an organic compound featuring a piperidine ring functionalized with a Cbz (carboxybenzyl) protecting group on the nitrogen atom and an aminomethyl group at the 3-position.<sup>[1]</sup> This structure makes it a valuable and versatile intermediate in organic synthesis, particularly within medicinal chemistry and drug development.<sup>[1][2]</sup> The Cbz group serves as a stable amine protecting group, allowing for selective reactions at the primary amine of the aminomethyl side chain.<sup>[1]</sup> Consequently, it is a key building block for creating more complex molecules, including pharmaceuticals targeting neurological disorders, protease inhibitors, and other bioactive compounds.<sup>[2][3][4]</sup>

## Core Chemical Properties

The fundamental properties of **3-Aminomethyl-1-N-Cbz-piperidine** are summarized below. Note that properties can vary slightly based on the specific stereoisomer (e.g., (R) or (S) enantiomers) or if the compound is in its free base or salt form.

## General Identifiers

Property	Value	Reference
IUPAC Name	Benzyl 3-(aminomethyl)piperidine-1-carboxylate	[5]
Common Names	3-Aminomethyl-1-N-Cbz-piperidine, Cbz-PIP, AMC-piperidine	[1]
CAS Number	315717-76-1 (for racemate), 199426-30-7	[6]
Molecular Formula	C <sub>14</sub> H <sub>20</sub> N <sub>2</sub> O <sub>2</sub>	[5]
Molecular Weight	248.32 g/mol	(Calculated)

Note: Several related compounds exist, such as the hydrochloride salt (CAS: 1186663-23-9, MW: 284.78 g/mol ) and the unprotected core, 3-(Aminomethyl)piperidine (CAS: 23099-21-0, MW: 114.19 g/mol ).[3][7]

## Physical and Chemical Data

Property	Value	Reference
Appearance	White solid	[1]
Purity	Typically ≥95%	[6]
Solubility	Medium solubility	[1]
Stability	Stable under dry conditions	[1]

## Experimental Protocols & Synthesis

**3-Aminomethyl-1-N-Cbz-piperidine** is synthesized from its unprotected precursor, 3-(aminomethyl)piperidine. The following protocols outline the synthesis of the precursor and its subsequent protection.

### Synthesis of 3-(Aminomethyl)piperidine Precursor

A common method involves the reduction of piperidine-3-carboxamide.

Protocol:

- Setup: A reaction vessel is charged with a solution of lithium aluminum hydride ( $\text{LiAlH}_4$ ) (14.8 g, 0.39 mol, 2.0 equiv) in dry tetrahydrofuran (THF) (0.6 L) under a nitrogen atmosphere.[8]
- Addition: Piperidine-3-carboxylic acid amide (25 g, 0.195 mol) is added portionwise to the stirred  $\text{LiAlH}_4$  solution.[8]
- Reaction: After the initial effervescence subsides, the mixture is heated to reflux and maintained for 24 hours.[8]
- Quenching: The reaction is carefully quenched by the dropwise addition of a saturated sodium sulfate solution until gas evolution ceases.[8]
- Filtration: The resulting suspension is filtered through a pad of celite, and the filter cake is washed with additional THF (400 mL).[8]
- Purification: The combined filtrate is concentrated under reduced pressure. The crude residue is then purified by distillation to yield 3-(aminomethyl)piperidine as a colorless oil (yield: 12.4 g, 55%).[8]

## N-Cbz Protection

The N-Cbz protecting group is introduced by reacting the piperidine nitrogen of 3-(aminomethyl)piperidine with benzyl chloroformate.

General Protocol:

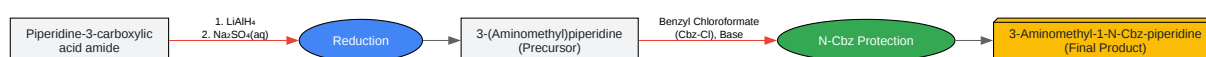
- Dissolution: 3-(Aminomethyl)piperidine is dissolved in a suitable solvent, such as dichloromethane (DCM) or a biphasic system with an aqueous base (e.g., sodium bicarbonate).
- Cooling: The solution is cooled in an ice bath (0 °C).
- Reagent Addition: Benzyl chloroformate (Cbz-Cl) is added dropwise to the stirred solution. The base is crucial to neutralize the HCl byproduct.

- **Reaction:** The reaction is stirred at 0 °C and then allowed to warm to room temperature until completion, typically monitored by Thin Layer Chromatography (TLC).
- **Workup:** The organic layer is separated, washed with water and brine, dried over an anhydrous salt (e.g., Na<sub>2</sub>SO<sub>4</sub>), and concentrated in vacuo.
- **Purification:** The crude product is purified by column chromatography to yield the final **3-Aminomethyl-1-N-Cbz-piperidine**.

## Visualizations: Workflows and Applications

### Synthesis Workflow Diagram

The following diagram illustrates the two-stage synthesis process from piperidine-3-carboxylic acid amide to the final Cbz-protected product.

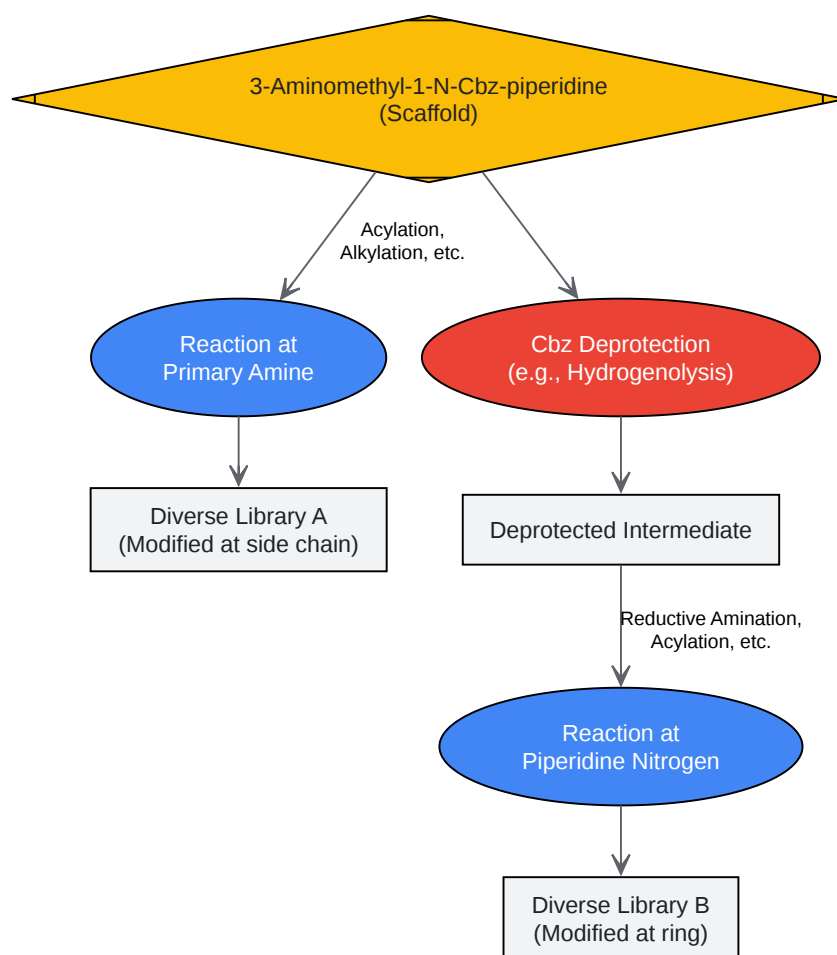


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Caption: Synthesis workflow for **3-Aminomethyl-1-N-Cbz-piperidine**.

### Role in Medicinal Chemistry

This compound serves as a versatile scaffold. The presence of a protected secondary amine and a free primary amine allows for sequential, directed modifications, making it a valuable building block for creating diverse chemical libraries for drug discovery.



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Caption: Role as a versatile building block in medicinal chemistry.

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